N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide
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Overview
Description
N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-OXO-3(4H)-QUINAZOLINYL)PROPANAMIDE is a complex organic compound that features a benzimidazole moiety fused with a quinazoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-OXO-3(4H)-QUINAZOLINYL)PROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-OXO-3(4H)-QUINAZOLINYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the benzimidazole or quinazoline rings .
Scientific Research Applications
N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-OXO-3(4H)-QUINAZOLINYL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-OXO-3(4H)-QUINAZOLINYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinazoline structure may also contribute to its biological activity by binding to DNA or proteins, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline structure.
Uniqueness
N-[(1S)-1-(1H-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(4-OXO-3(4H)-QUINAZOLINYL)PROPANAMIDE is unique due to the combination of both benzimidazole and quinazoline moieties in a single molecule. This dual structure may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C26H23N5O2 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C26H23N5O2/c32-24(14-15-31-17-27-20-11-5-4-10-19(20)26(31)33)28-23(16-18-8-2-1-3-9-18)25-29-21-12-6-7-13-22(21)30-25/h1-13,17,23H,14-16H2,(H,28,32)(H,29,30)/t23-/m0/s1 |
InChI Key |
HHHVUNTUWRVBAB-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=NC3=CC=CC=C3N2)NC(=O)CCN4C=NC5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CCN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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